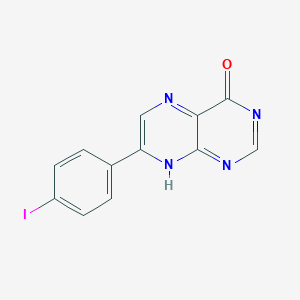

7-(4-iodophenyl)-8H-pteridin-4-one

Description

7-(4-Iodophenyl)-8H-pteridin-4-one is a halogenated pteridinone derivative characterized by a 4-iodophenyl substituent at the 7-position of the pteridin-4-one scaffold. The 4-iodophenyl group is a critical structural motif, contributing to electronic and steric effects that may enhance binding to biological targets. Its synthesis typically involves multi-step protocols starting from iodinated phenylpropanoic acid precursors, as demonstrated in the preparation of CW3 and related analogs .

Properties

Molecular Formula |

C12H7IN4O |

|---|---|

Molecular Weight |

350.11g/mol |

IUPAC Name |

7-(4-iodophenyl)-3H-pteridin-4-one |

InChI |

InChI=1S/C12H7IN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18) |

InChI Key |

OGXXUOMRMPSEBF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CN=C3C(=O)NC=NC3=N2)I |

Isomeric SMILES |

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)I |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Anticancer Activity: Pteridinone Derivatives

The 4-iodophenyl group in 7-(4-iodophenyl)-8H-pteridin-4-one distinguishes it from analogs with alternative aryl or halogenated substituents. For instance:

- 4-Cyanophenyl and 4-Methylphenyl Analogs: In antimalarial studies, substituents like 4-cyanophenyl and 4-methylphenyl at the R1 position showed comparable potency to 4-iodophenyl derivatives when paired with a cyclohexyl group at R2 . This suggests that bulky substituents at the para position may optimize target engagement regardless of halogenation.

Enzyme Inhibition: Halogenated Maleimides

The influence of halogen substituents on enzyme inhibition is illustrated by maleimide derivatives:

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | MGL | 5.18 | |

| N-(4-Iodophenyl)maleimide | MGL | 4.34 |

This implies that steric bulk may be tolerated in certain enzyme-binding pockets .

Antiviral Agents: Triazole Derivatives

In SARS-CoV-2 inhibition studies, a triazole derivative with a 4-iodophenyl hydrazinyl group (compound b) was identified as a lead candidate, alongside a 4-chlorophenyl analog (compound c) . While direct potency comparisons are unavailable, the iodine atom’s electron-withdrawing effects may enhance stability or binding affinity in viral protease inhibition.

Key Findings and Trends

Role of Halogens : The 4-iodophenyl group’s bioactivity is context-dependent. In enzyme inhibition (e.g., MGL), halogen size has minimal impact , whereas in antimalarial or anticancer applications, its steric bulk may optimize target interactions .

Electronic Effects : Iodine’s electronegativity and polarizability enhance stability in triazole-based antivirals and electron transport in DSSCs .

Synthetic Flexibility : The 4-iodophenyl motif is synthetically accessible via cross-coupling or alkylation reactions, enabling rapid diversification in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.